
N-Formyl N,N-Didesmethyl Sibutramine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of N-Formyl N,N-Didesmethyl Sibutramine, which is an impurity of Sibutramine. Sibutramine is a monoamine reuptake inhibitor that was previously used as a weight loss drug but was withdrawn from the market due to safety concerns. The deuterated version, this compound, is used in scientific research due to its unique chemical structure and biological activity.
Métodos De Preparación
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine involves the reaction of Sibutramine with methyl formate . The reaction conditions typically include a controlled temperature and the use of solvents such as chloroform or methanol . Industrial production methods may involve scaling up this reaction while ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
N-Formyl N,N-Didesmethyl Sibutramine-d6 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of metabolic pathways and the identification of impurities.
Biology: Researchers use this compound to investigate the biological effects of deuterated analogs and their potential therapeutic benefits.
Medicine: It is studied for its potential use in drug development, particularly in understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake . The molecular targets involved include the norepinephrine transporter, serotonin transporter, and dopamine transporter .
Comparación Con Compuestos Similares
N-Formyl N,N-Didesmethyl Sibutramine-d6 is unique due to its deuterated structure, which can lead to differences in metabolic stability and biological activity compared to non-deuterated analogs. Similar compounds include:
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated analog.
Sibutramine: The parent compound, a monoamine reuptake inhibitor.
N-Monodesmethyl Sibutramine: Another metabolite of Sibutramine.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and safety profiles.
Propiedades
Fórmula molecular |
C16H22ClNO |
|---|---|
Peso molecular |
285.84 g/mol |
Nombre IUPAC |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
Clave InChI |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
SMILES isomérico |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC=O)([2H])[2H])[2H] |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


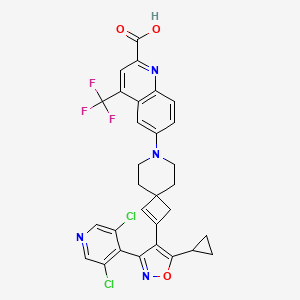
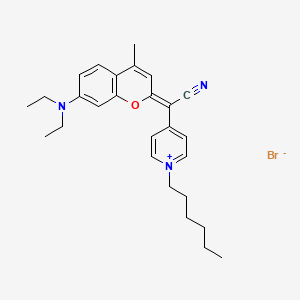
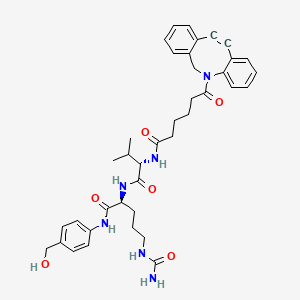
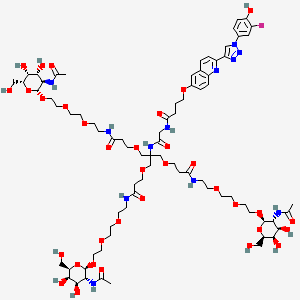
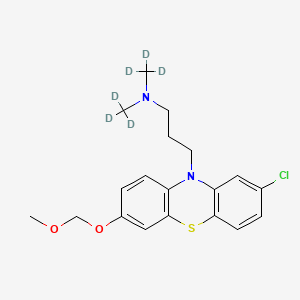

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

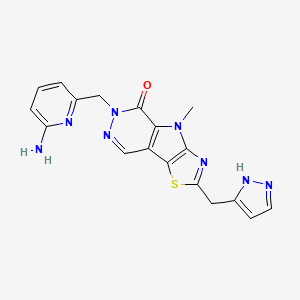
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
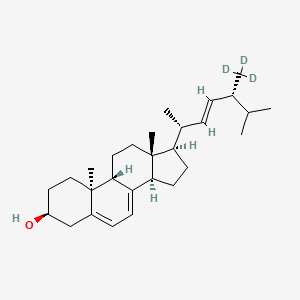
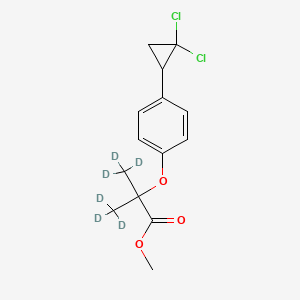
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
